molecular formula C15H17NO2 B1356010 2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester CAS No. 948291-48-3

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Cat. No. B1356010
M. Wt: 243.3 g/mol
InChI Key: YBNLPWMPCOZQQA-UHFFFAOYSA-N
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Description

“2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester” is a type of ester . Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . They are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification .


Molecular Structure Analysis

The molecular formula of “2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester” is C15H17NO2 . Its molecular weight is 243.30 .


Chemical Reactions Analysis

Esters, including “2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester”, can undergo a variety of chemical reactions. They can be hydrolyzed to produce alcohols and organic or inorganic acids . This reaction, known as saponification, is used in the preparation of soaps from fats and oils . Esters can also be converted to other esters by reaction (transesterified) with an alcohol, a carboxylic acid, or a third ester in the presence of a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester” include a boiling point of 343.6 ℃ at 760 mmHg and a density of 1.105 g/cm^3 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Regioselectivities in Synthesis of Derivatives : This compound demonstrates selective reactions in synthesizing Luotonin A derivatives. The reactions vary based on the substitution of the ester group, leading to different regioselectivities and products (Atia et al., 2017).

  • Formation of Novel Compounds : In certain conditions, this compound undergoes transformations to form new derivatives. For instance, under acidic or alkaline conditions, or when reacted with nucleophilic reagents, it can lead to a range of compounds with potential antimicrobial and anti-inflammatory properties (Ukrainets et al., 1995).

  • Synthesis of Fluorinated Derivatives : Interactions of this compound with various reagents can lead to the synthesis of fluorinated derivatives of quinolinecarboxylic acids, further expanding its chemical diversity (Nosova et al., 2002).

  • Creation of Novel Tricyclic Systems : By reacting with specific reagents, this compound can be transformed into novel tricyclic systems, showcasing its versatility in synthesizing complex molecular structures (Al-As’ad et al., 2013).

Pharmaceutical Applications

  • Synthesis of Antiallergy Agents : Structural modifications of this compound have led to the creation of new prototypes with significant oral antiallergy activity. These modifications enhance potency and absorption, showcasing its potential in medical applications (Althuis et al., 1979).

  • Antibacterial Activity : Some derivatives synthesized from this compound have shown promising antibacterial activity. This suggests its potential use in developing new antibacterial agents (Sheu et al., 1998).

properties

IUPAC Name

ethyl 2,6,8-trimethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-7-9(2)6-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNLPWMPCOZQQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588936
Record name Ethyl 2,6,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester

CAS RN

948291-48-3
Record name Ethyl 2,6,8-trimethyl-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6,8-trimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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